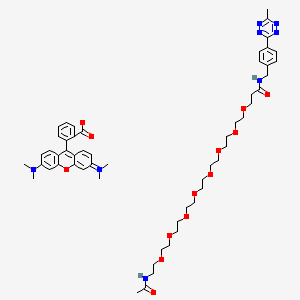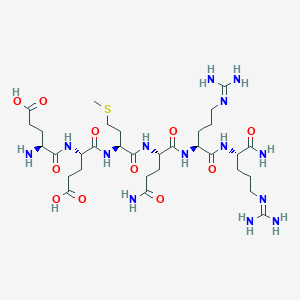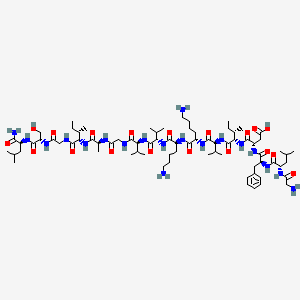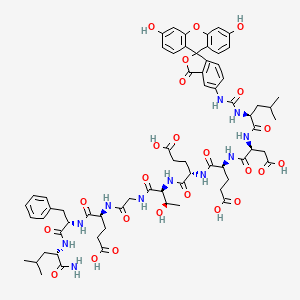
Infigratinib-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Infigratinib-d3 is a deuterated form of infigratinib, a fibroblast growth factor receptor (FGFR)-specific tyrosine kinase inhibitor. Infigratinib is primarily used for the treatment of cholangiocarcinoma, a type of cancer that forms in the bile ducts. It is also being investigated for its potential in treating other FGFR-driven conditions such as urothelial carcinoma and achondroplasia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of infigratinib-d3 involves the incorporation of deuterium atoms into the molecular structure of infigratinib. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Infigratinib-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Infigratinib-d3 has a wide range of scientific research applications:
Mechanism of Action
Infigratinib-d3 exerts its effects by inhibiting the activity of FGFRs, which are involved in various cellular processes such as proliferation, differentiation, migration, survival, and angiogenesis. By blocking these receptors, this compound can suppress tumor growth and progression . The molecular targets include FGFR1, FGFR2, FGFR3, and FGFR4, with varying degrees of inhibition .
Comparison with Similar Compounds
Similar Compounds
Pemigatinib: Another FGFR inhibitor used for similar therapeutic indications.
Erdafitinib: An FGFR inhibitor approved for the treatment of urothelial carcinoma.
Futibatinib: A newer FGFR inhibitor under investigation for various cancers.
Uniqueness
Infigratinib-d3 is unique due to the incorporation of deuterium, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This can lead to improved efficacy and reduced side effects compared to non-deuterated analogs .
Properties
Molecular Formula |
C26H31Cl2N7O3 |
|---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-(trideuteriomethyl)urea |
InChI |
InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31)/i2D3 |
InChI Key |
QADPYRIHXKWUSV-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=NC=NC(=C1)NC2=CC=C(C=C2)N3CCN(CC3)CC)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B12377321.png)


![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)


![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
